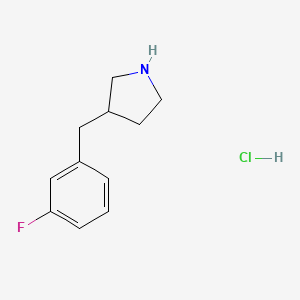

3-(3-Fluorobenzyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(3-Fluorobenzyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorobenzyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMOWYWEDALCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-(3-Fluorobenzyl)pyrrolidine: A Scaffold-Centric Technical Guide

Executive Summary: The Convergence of Privilege and Stability

In the landscape of modern drug discovery, the 3-(3-Fluorobenzyl)pyrrolidine moiety represents a strategic convergence of two powerful medicinal chemistry principles: the privileged pyrrolidine scaffold and the bioisosteric utility of fluorine .

While pyrrolidines provide a versatile vector for exploring three-dimensional chemical space (via ring puckering and chiral centers), the addition of a meta-fluorine atom to the benzyl pendant confers critical ADME advantages. This guide analyzes the therapeutic utility of this scaffold, focusing on its application in Central Nervous System (CNS) agents—specifically targeting Sigma-1 receptors and Monoamine Transporters (MATs) —and its role in fragment-based drug design (FBDD).

Chemo-Structural Rationale

The "Magic Fluoro" Effect

The incorporation of fluorine at the meta (3-position) of the benzyl ring is not merely decorative; it is a functional maneuver to modulate physicochemical properties without altering steric bulk significantly (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

| Property | Effect of 3-Fluoro Substitution | Mechanistic Rationale |

| Metabolic Stability | Increased | Blocks CYP450-mediated benzylic oxidation and aromatic hydroxylation at the susceptible para and ortho positions via electron withdrawal. |

| Lipophilicity (LogP) | Modulated (+0.2 to +0.4) | Increases membrane permeability, essential for Blood-Brain Barrier (BBB) penetration in CNS targets. |

| Acidity (pKa) | Decreased | Inductive effect lowers the pKa of the pyrrolidine nitrogen slightly, reducing lysosomal trapping while maintaining physiological ionization. |

| Binding Affinity | Enhanced | Enables multipolar interactions with protein backbones (C-F···H-N) and orthogonal |

Structural Vector Analysis (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors available on the 3-(3-Fluorobenzyl)pyrrolidine core.

Figure 1: SAR Vector Map demonstrating the functionalizable regions of the scaffold and their impact on biological target recognition.

Therapeutic Applications & Target Landscape

Sigma-1 Receptor Modulation (Neuropathic Pain & Neuroprotection)

The 3-benzylpyrrolidine motif is a classic pharmacophore for Sigma-1 receptors (

-

Mechanism:

R antagonism or agonism modulates calcium signaling and ER stress. -

Advantage: The 3-fluoro group prevents rapid clearance, a common failure point for non-fluorinated benzyl analogs in preclinical rodent models.

Monoamine Reuptake Inhibition (Depression/Anxiety)

Substituted pyrrolidines are structural cousins to venlafaxine and desvenlafaxine. The 3-(3-fluorobenzyl)pyrrolidine scaffold mimics the spatial arrangement of the phenyl and amine groups in serotonin (5-HT) and norepinephrine (NE).

-

Chirality is Critical: Often, the (3S)-enantiomer exhibits higher affinity for the Serotonin Transporter (SERT), while the (3R)-enantiomer may shift selectivity toward the Norepinephrine Transporter (NET).

Experimental Protocols

Synthetic Workflow: Constructing the Core

Objective: Synthesize 3-(3-fluorobenzyl)pyrrolidine via a self-validating reductive strategy.

Reagents:

-

3-Fluorobenzaldehyde

-

N-Boc-pyrrolidin-3-one (or substituted succinimide for alternate routes)

-

Wittig Reagent (Triphenylphosphonium salt)

-

Palladium on Carbon (Pd/C)

-

Trifluoroacetic acid (TFA)[1]

Step-by-Step Protocol:

-

Wittig Olefination:

-

Suspend (3-fluorobenzyl)triphenylphosphonium chloride (1.1 eq) in dry THF at 0°C.

-

Add NaH (1.2 eq) portion-wise; stir for 30 min (yellow color indicates ylide formation).

-

Add N-Boc-pyrrolidin-3-one (1.0 eq) dropwise. Reflux for 4 hours.

-

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of ketone.

-

Workup: Quench with water, extract with EtOAc, concentrate.

-

-

Hydrogenation (Olefin Reduction):

-

Dissolve the alkene intermediate in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H2 atmosphere (balloon pressure) for 12 hours.

-

Critical Control: Monitor via LC-MS to ensure no reduction of the benzyl-fluorine bond (de-fluorination is rare with Pd/C but possible with Pd(OH)2).

-

-

Deprotection:

-

Treat the N-Boc intermediate with TFA/DCM (1:1) at 0°C for 1 hour.

-

Basify with NaHCO3 to pH 8.

-

Extract with DCM to yield the free amine.

-

Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the metabolic stability improvement of the 3-fluoro analog vs. the non-fluorinated benzylpyrrolidine.

Materials:

-

Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

-

NADPH Regenerating System

-

Test Compounds: 3-(3-fluorobenzyl)pyrrolidine vs. 3-benzylpyrrolidine.

-

Control: Verapamil (High clearance), Warfarin (Low clearance).

Protocol:

-

Incubation: Pre-incubate test compounds (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

.

Visualizing the Lead Optimization Workflow

The following diagram details how this specific scaffold is elaborated into a drug candidate.

Figure 2: Lead optimization workflow transforming the fragment into a viable drug candidate.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 10257-10274.[2] Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Fluorine). Link

-

Prezzavento, O., et al. (2017). Sigma-1 receptor ligands: new insights into the medicinal chemistry and therapeutic roles.[3] Future Medicinal Chemistry, 9(1), 1-4. Link

-

Gilligan, P. J., et al. (2011). Structure-activity relationships of benzylpyrrolidines as novel, potent, and selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5402-5406. Link

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. mdpi.com [mdpi.com]

Advanced Synthesis of 3-Substituted Pyrrolidines: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: De novo ring construction, direct C–H functionalization, and asymmetric methodologies.

Executive Summary

The pyrrolidine core is a privileged scaffold in modern pharmacopeia, serving as the structural foundation for numerous blockbuster drugs (e.g., Nicotine, Kainic acid, and various kinase inhibitors). While 2-substituted pyrrolidines are readily accessible via proline pool chemistry, 3-substituted pyrrolidines present a distinct synthetic challenge. Accessing this vector is critical for exploring Structure-Activity Relationships (SAR) in deep chemical space, often requiring high enantiopurity and functional group tolerance.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical review of the two most dominant strategies: De Novo Asymmetric Assembly and Direct C(sp³)–H Functionalization .

Part 1: Strategic Classification

We categorize the synthesis into two distinct logical flows based on the stage of ring formation.

| Strategy | Methodology | Key Advantage | Primary Limitation |

| De Novo Assembly | 1,3-Dipolar Cycloaddition | Simultaneous formation of multiple stereocenters. | Requires specific alkene/dipole precursors. |

| Core Editing | C(sp³)–H Activation | Late-stage diversification of simple precursors. | Requires directing groups (DG) and Pd catalysis. |

| Reductive Coupling | Hydroarylation | Mild conditions; access to 3-aryl systems. | Substrate scope limited to pyrrolines. |

Part 2: De Novo Assembly via 1,3-Dipolar Cycloaddition

The catalytic asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is the gold standard for constructing highly substituted pyrrolidine rings with perfect atom economy.

Mechanistic Insight

The reaction proceeds via the formation of a metal-bound azomethine ylide dipole. A chiral ligand (typically a phosphine or ferrocenyl system) creates a steric environment that dictates the endo/exo selectivity and absolute stereochemistry.

Visualization: Catalytic Cycle

Figure 1: Mechanism of Metal-Catalyzed 1,3-Dipolar Cycloaddition. The metallodipole formation is the rate-determining entry point into the cycle.

Validated Protocol: Ag(I)-Catalyzed Cycloaddition

Target: Enantioselective synthesis of 3,4-disubstituted pyrrolidines.

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (3 mol%) and a chiral phosphoramidite or Ferrocenyl ligand (3.3 mol%) in anhydrous Toluene (0.1 M).

-

Stir at room temperature for 30 minutes to ensure complex formation.

-

-

Dipole Formation:

-

Add the imine substrate (derived from glycine methyl ester and benzaldehyde) (1.0 equiv) and Et₃N (5 mol%).

-

Note: The base facilitates the deprotonation of the α-proton to generate the dipole.

-

-

Cycloaddition:

-

Add the dipolarophile (e.g., N-phenylmaleimide or acrylate) (1.2 equiv).

-

Stir at -20°C to 0°C for 12–24 hours. Monitor by TLC or ¹H NMR.

-

-

Workup:

-

Filter through a short pad of Celite to remove silver salts.

-

Concentrate and purify via flash chromatography.

-

Self-Validation: Check diastereomeric ratio (dr) via crude NMR before purification. Expect >20:1 dr and >90% ee for optimized systems.

-

Part 3: Direct Core Editing via C(sp³)–H Activation

For projects where the pyrrolidine ring is already formed (e.g., Proline derivatives), direct functionalization at the unactivated C3 position is a powerful "Core Editing" strategy. This avoids de novo synthesis for every analog.

Technological Causality

Traditional cross-coupling (Negishi/Suzuki) requires pre-functionalized 3-halo-pyrrolidines, which can be unstable or expensive. Direct C–H activation utilizes a Directing Group (DG) to guide a Palladium catalyst specifically to the C3 position, breaking a strong C(sp³)–H bond.

Validated Protocol: Pd-Catalyzed C3-Arylation

Reference: Based on methodologies developed by Yu and co-workers (e.g., 8-Aminoquinoline system).

-

Substrate Setup:

-

Start with N-Phthaloyl-Proline or similar protected proline.

-

Install the Directing Group: Couple with 8-aminoquinoline (AQ) using standard amide coupling (EDC/HOAt).

-

-

C-H Activation Reaction:

-

Vessel: Sealed pressure tube (essential for reaching activation energy).

-

Reagents:

-

Substrate-AQ (1.0 equiv).

-

Aryl Iodide (2.0 equiv).

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ with a carboxylate additive (pivalic acid).

-

-

Solvent: t-Amyl alcohol or Toluene (0.2 M).

-

-

Execution:

-

Heat to 110–130°C for 24 hours.

-

Mechanistic Check: The Pd(II) inserts into the C3-H bond via a concerted metallation-deprotonation (CMD) pathway, stabilized by the quinoline nitrogen.

-

-

Directing Group Removal:

-

The AQ group is robust. Remove it via oxidative cleavage (Ceric Ammonium Nitrate) or basic hydrolysis (NaOH/EtOH) to reveal the free carboxylic acid/amide.

-

Comparative Data: Functionalization Strategies

| Metric | Negishi Coupling (3-Iodo) | C-H Activation (C3-H) |

| Precursor Availability | Low (Requires unstable 3-iodo/zincates) | High (Proline derivatives) |

| Step Count | 3-4 (from pyrrolidine) | 2-3 (including DG install/removal) |

| Regiocontrol | Pre-determined by halide | Dictated by DG geometry (C3 vs C2) |

| Scalability | Moderate (Cryogenic steps often needed) | High (Heat-driven, no cryogenics) |

Part 4: Strategic Workflow for Drug Discovery

When selecting a route, the decision hinges on the complexity of the substituents and the availability of starting materials.

Figure 2: Decision Matrix for Synthetic Route Selection.

References

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

- Source: Vertex AI / ChemRxiv (Sweeney et al.)

-

URL:[Link]

-

Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition.

-

Negishi Coupling Protocols (General & Specific).

- Source: Organic Chemistry Portal / Benchchem

-

URL:[Link]

Sources

Introduction: The Strategic Importance of the 3-(3-Fluorobenzyl)pyrrolidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of 3-(3-Fluorobenzyl)pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling high-affinity interactions with biological targets. When combined with a fluorinated benzyl group, specifically the 3-(3-Fluorobenzyl) moiety, the resulting scaffold offers a powerful tool for drug designers. The introduction of fluorine is a well-established strategy to modulate physicochemical properties and, critically, to enhance metabolic stability.[5][6][7][8]

Metabolic stability, the resistance of a compound to biotransformation, is a pivotal parameter in drug development.[9][10] Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately causing promising candidates to fail.[11][12] Therefore, a thorough understanding and early assessment of the metabolic fate of the 3-(3-Fluorobenzyl)pyrrolidine core are essential for guiding medicinal chemistry efforts and selecting compounds with favorable pharmacokinetic profiles.[13][14]

This guide provides a comprehensive technical overview of the key factors governing the metabolic stability of this scaffold. We will delve into its probable metabolic pathways, present detailed, field-proven protocols for its in vitro evaluation, and discuss the interpretation of the resulting data to drive drug discovery programs forward.

Part 1: Understanding the Metabolic Landscape

The metabolic fate of a 3-(3-Fluorobenzyl)pyrrolidine derivative is primarily dictated by the interplay between its two key components: the pyrrolidine ring and the fluorinated aromatic system. Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[15]

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in the liver, is responsible for the majority of oxidative metabolism of xenobiotics.[16][17] For the 3-(3-Fluorobenzyl)pyrrolidine scaffold, several CYP-mediated reactions are plausible:

-

Pyrrolidine Ring Oxidation: The saturated heterocyclic ring is a common site for metabolic attack. The most likely transformation is hydroxylation at the carbon atom alpha to the nitrogen (α-hydroxylation).[18] This can lead to the formation of an unstable carbinolamine intermediate, which may undergo subsequent ring-opening.[18] Hydroxylation at other positions on the ring (β- or γ-) is also possible.

-

Benzylic Oxidation: The methylene bridge connecting the pyrrolidine and the benzyl ring is another potential hotspot. Oxidation at this position would yield a carbinol metabolite.

-

Aromatic Oxidation: While the fluorine atom is strongly electron-withdrawing and can deactivate the aromatic ring to oxidation, hydroxylation on the benzyl ring is still a possibility, typically at positions ortho or para to the existing substituents.

-

N-Dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the benzyl group is a common metabolic pathway for N-benzyl compounds, yielding the unsubstituted pyrrolidine and 3-fluorobenzaldehyde.

-

The "Fluorine Shield": The strategic placement of a fluorine atom on the benzyl ring serves a critical purpose. The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage.[19][20] This effectively "shields" that position from hydroxylation, a common metabolic route for unsubstituted phenyl rings. This forces metabolism to occur at other, potentially less labile, sites on the molecule, often improving the compound's overall half-life.[5][6][8]

Phase II Metabolism: Conjugation Pathways

If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the metabolite can undergo Phase II conjugation.[15][16] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), increase the polarity of the molecule to facilitate its excretion.[16] For this scaffold, glucuronidation of a hydroxylated metabolite is the most probable Phase II transformation.

Visualizing Potential Metabolic Fates

The following diagram illustrates the primary potential metabolic pathways for the 3-(3-Fluorobenzyl)pyrrolidine scaffold.

Caption: Potential Phase I and Phase II metabolic pathways.

Part 2: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of new chemical entities based on this scaffold, a series of standardized in vitro assays are employed. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[12][21] The two most common and foundational assays are the Liver Microsomal Stability Assay and the Liver S9 Stability Assay.

A. The Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery, primarily evaluating Phase I metabolism.[12][22] Liver microsomes are subcellular fractions containing a high concentration of CYP and FMO enzymes.[21]

-

Matrix: Liver microsomes are used because they are enriched with the primary Phase I enzymes (CYPs) and are cost-effective and amenable to high-throughput screening.[22][23]

-

Cofactor: The reaction requires a cofactor, NADPH, to transfer reducing equivalents to the CYP enzymes, enabling their catalytic cycle. An NADPH regenerating system is used to maintain a constant supply throughout the incubation.[24][25]

-

Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). This serves two purposes: it denatures the enzymes, halting all metabolic activity instantly, and it precipitates the proteins, allowing for easy separation of the analyte from the matrix.[22][24]

-

Controls (Self-Validation):

-

Minus-Cofactor Control: Incubating the compound with microsomes without NADPH reveals any non-enzymatic degradation or instability. A significant loss here would invalidate the results for enzymatic turnover.

-

Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) is run in parallel to confirm the metabolic activity of the microsomal batch.[22]

-

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of the 3-(3-Fluorobenzyl)pyrrolidine derivative in DMSO.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[26]

-

Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[27]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer and the microsomal suspension.

-

Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[25][26]

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[26]

-

-

Time-Point Sampling & Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add it to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (for analytical quantification).[22]

-

-

Sample Processing & Analysis:

-

Seal the termination plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][28][29]

-

Caption: Standard workflow for the in vitro microsomal stability assay.

B. The Liver S9 Fraction Stability Assay

This assay provides a more comprehensive metabolic profile by including both microsomal (Phase I) and cytosolic (Phase II) enzymes.[15][30] The S9 fraction is a supernatant from centrifuged liver homogenate and is a cost-effective alternative to hepatocytes for assessing both phases of metabolism.[31][32]

-

Matrix: The S9 fraction is chosen when there is a suspicion that the compound may be cleared by cytosolic enzymes (e.g., aldehyde oxidase) or undergo significant Phase II conjugation.[15][30]

-

Cofactors: In addition to NADPH for Phase I, cofactors for Phase II enzymes are included. The most common is Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation.[30][31] Other cofactors like PAPS (for sulfation) and GSH (for glutathione conjugation) can also be added.[32]

The protocol is very similar to the microsomal stability assay, with key modifications to the reagents.

-

Preparation of Reagents:

-

Incubation:

-

Follow the same procedure as the microsomal assay, but initiate the reaction by adding the complete, pre-warmed cofactor mix.

-

-

Sampling, Termination, and Analysis:

-

These steps are identical to the microsomal stability assay protocol.

-

Caption: Standard workflow highlighting the comprehensive cofactor mix.

Part 3: Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the concentration of the parent compound remaining at each time point. This data is used to calculate the fundamental parameters of metabolic stability.

Calculations

-

Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining against time.

-

Determining the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculating Half-Life (t½):

-

Formula: t½ = 0.693 / |k|

-

This value represents the time it takes for 50% of the compound to be metabolized under the specific assay conditions.

-

-

Calculating Intrinsic Clearance (CLint):

-

Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

-

CLint is a measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[21] It is the most useful parameter for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different compounds in a series.

Table 1: Example Metabolic Stability Data in Human Liver Microsomes (HLM)

| Compound ID | Scaffold Modification | t½ (min) | CLint (µL/min/mg) | Stability Class |

| Control-High | Verapamil | 12.5 | 110.9 | Low |

| Control-Low | Diazepam | > 60 | < 9.2 | High |

| XYZ-001 | Parent Scaffold | 45.2 | 30.7 | Moderate |

| XYZ-002 | Add CH₃ to Pyrrolidine | 28.9 | 48.0 | Moderate-Low |

| XYZ-003 | Add CF₂ to Pyrrolidine | > 60 | < 9.2 | High |

-

Interpretation:

-

A longer half-life and lower CLint value indicate greater metabolic stability.

-

In the example above, the parent scaffold (XYZ-001) shows moderate stability.

-

Adding a methyl group (XYZ-002) creates a new potential site for oxidation, decreasing stability.

-

Replacing a CH₂ with a metabolically robust CF₂ group (XYZ-003) significantly blocks metabolism at that site, leading to high stability.[33] This demonstrates how structure-metabolism relationships can be established to guide the design of more stable analogues.

-

Conclusion and Forward Look

The 3-(3-Fluorobenzyl)pyrrolidine scaffold is a valuable starting point for the design of novel therapeutics. Its metabolic stability is a critical attribute that must be carefully optimized. By understanding the potential metabolic pathways and employing robust in vitro assays, such as the microsomal and S9 stability protocols detailed here, drug discovery teams can make data-driven decisions. This systematic approach allows for the efficient identification of metabolic liabilities and the rational design of structural modifications to enhance stability, ultimately increasing the probability of selecting a clinical candidate with a desirable pharmacokinetic profile.

References

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

-

Frontage Laboratories. Metabolic Stability. Available from: [Link]

-

Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Available from: [Link]

-

MTTlab. S9 Stability Assay. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available from: [Link]

-

Rullo, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6088. Available from: [Link]

-

Creative Bioarray. (2025, July 30). S9 Stability Assay. Available from: [Link]

-

Moghaddam, M. F., et al. (2017). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Bioanalysis, 9(4), 359-368. Available from: [Link]

-

Lynch, N. (2025, August 3). In-vitro Human or Mouse S9 intestinal stability assay. Protocols.io. Available from: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-

ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1. Available from: [Link]

-

ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Available from: [Link]

-

Cyprotex. Microsomal Stability. Available from: [Link]

-

ResearchGate. (n.d.). Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine. Available from: [Link]

-

Khan, M. A., & Kumar, S. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 548-553. Available from: [Link]

-

Wang, B., et al. (2021). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. Catalysis Science & Technology, 11(19), 6542-6551. Available from: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

-

Mercell. Metabolic stability in liver microsomes. Available from: [Link]

-

SciSpace. (2016, February 9). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available from: [Link]

-

Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

-

BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Available from: [Link]

-

Springer, T., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition, 31(8), 979-986. Available from: [Link]

-

Rowles, I., et al. (2021). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15694-15706. Available from: [Link]

-

Li, W., & Jia, Y. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(2), 339-351. Available from: [Link]

-

Pharma Focus Asia. (2021, October 11). Metabolic Stability. Available from: [Link]

-

Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3480-3491. Available from: [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available from: [Link]

-

Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. Available from: [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]

-

Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available from: [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available from: [Link]

-

Cox, B., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(6), 927-932. Available from: [Link]

-

Almazroo, O. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. Available from: [Link]

-

Zefirov, N. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available from: [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

-

Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 13. researchgate.net [researchgate.net]

- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. pharmafocusasia.com [pharmafocusasia.com]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. mercell.com [mercell.com]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. admin.mantechpublications.com [admin.mantechpublications.com]

- 30. mttlab.eu [mttlab.eu]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. scispace.com [scispace.com]

- 33. researchgate.net [researchgate.net]

Strategic Deployment of 3-(3-Fluorobenzyl)pyrrolidine: Bioisosterism and Physicochemical Optimization in Drug Design

Executive Summary

In the hit-to-lead optimization phase of medicinal chemistry, the 3-(3-fluorobenzyl)pyrrolidine scaffold represents a high-value "privileged structure." It serves as a conformationally distinct bioisostere of 3-benzylpiperidine and phenyl-ethyl-amine derivatives. This guide details the strategic application of this moiety, focusing on its ability to modulate metabolic stability via the "fluorine effect," optimize lipophilicity (LogD), and introduce precise vectors for hydrophobic interactions in GPCR and transporter targets.

Structural Logic & Bioisosteric Rationale[1]

The transition from a piperidine or an acyclic amine to a 3-substituted pyrrolidine is not merely a change in molecular weight; it is a strategic alteration of the pharmacophore's vector and metabolic profile.

The Ring Contraction (Piperidine Pyrrolidine)

Replacing a 6-membered piperidine ring with a 5-membered pyrrolidine ring (Ring Contraction) alters the bond angles and the projection of the substituent at the 3-position.

-

Vector Re-alignment: The

hybridized carbon at C3 in pyrrolidine projects the benzyl group at a different angle compared to C3/C4 in piperidine, often allowing for a tighter fit in restricted hydrophobic pockets (e.g., in Sigma-1 receptors or Monoamine Transporters). -

Entropy Reduction: The pyrrolidine ring is more conformationally constrained than the acyclic phenyl-ethyl-amine precursors, reducing the entropic penalty upon binding.

The Fluorine Effect (Metabolic Blocking)

The specific inclusion of fluorine at the meta (3-position) of the benzyl ring is a calculated design choice to enhance metabolic stability.

-

Metabolic Soft-Spot Blocking: The benzyl methylene group is prone to benzylic oxidation (CYP450). However, the aromatic ring itself is susceptible to hydroxylation. Placing a fluorine atom at the meta position blocks metabolic attack at this site and electronically deactivates the ring towards oxidation, unlike the unsubstituted benzyl analog.

-

Electronic Modulation: The high electronegativity of fluorine induces a dipole that can engage in orthogonal multipolar interactions with protein residues (e.g., backbone amides) without significantly increasing steric bulk (Van der Waals radius of F

1.47 Å vs. H

Physicochemical Profile Comparison

The following table highlights the shift in properties when moving from the hydrogen analog to the fluorinated scaffold.

| Property | 3-Benzylpyrrolidine (H-Analog) | 3-(3-Fluorobenzyl)pyrrolidine (F-Analog) | Impact on MedChem Profile |

| Molecular Weight | 161.25 | 179.24 | Minimal increase; remains fragment-compliant. |

| cLogP | ~2.3 | ~2.6 | Increased lipophilicity aids BBB penetration. |

| pKa (Amine) | ~9.5 | ~9.3 | Slight reduction due to inductive effect; improves solubility at physiological pH. |

| Metabolic Liability | High (Ring Hydroxylation) | Low (Blocked Meta-position) | Extends |

| H-Bond Acceptor | 1 (N) | 2 (N, F) | Fluorine can act as a weak H-bond acceptor. |

Synthetic Access: Constructing the C-C Bond

Unlike simple N-alkylation, synthesizing 3-(3-fluorobenzyl)pyrrolidine requires constructing a carbon-carbon bond at the chiral C3 position. The most robust route for scale-up involves a Grignard addition followed by deoxygenation.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Synthetic workflow for the construction of the C3-substituted pyrrolidine core via Grignard addition.

Detailed Protocol: Grignard Route

Objective: Synthesis of rac-3-(3-fluorobenzyl)pyrrolidine.

Step 1: Grignard Addition

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Reagents: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C.

-

Addition: Dropwise add 3-fluorobenzylmagnesium bromide (1.2 eq, 0.5 M in Et2O) over 30 minutes.

-

Reaction: Stir at -78°C for 2 hours, then warm to 0°C. Monitor by TLC (formation of tertiary alcohol).

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry organic layer over MgSO4 and concentrate.

Step 2: Ionic Hydrogenation (Dehydroxylation) Note: This method simultaneously removes the hydroxyl group and the Boc protecting group if TFA is used, or use Et3SiH/TFA for direct reduction.

-

Reagents: Dissolve the crude alcohol in DCM. Add Triethylsilane (Et3SiH, 3.0 eq).

-

Acid: Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 16 hours.

-

Workup: Concentrate in vacuo. Basify with 1N NaOH to pH > 12. Extract the free amine with DCM.

-

Purification: Flash chromatography (DCM/MeOH/NH4OH) to yield the target amine.

Case Studies & Applications

Monoamine Transporter Inhibitors (NET/SERT)

The 3-substituted pyrrolidine scaffold is a known pharmacophore for Triple Reuptake Inhibitors (TRI).

-

Mechanism: The basic pyrrolidine nitrogen mimics the amino group of neurotransmitters (serotonin/norepinephrine), binding to the conserved Aspartate residue in the transporter. The 3-fluorobenzyl group occupies the hydrophobic S1 or S2 pocket.

-

Advantage: The 3-fluoro substituent prevents metabolic hydroxylation often seen in "naked" phenyl rings, extending the duration of action in vivo.

Sigma-1 Receptor (σ1R) Ligands

Sigma receptors are intracellular chaperones implicated in neuropathic pain and neurodegeneration.

-

Binding Mode: High-affinity

1 ligands typically require a basic amine flanked by two hydrophobic regions. 3-(3-Fluorobenzyl)pyrrolidine serves as the "amine + hydrophobic spacer" domain. -

Optimization: When coupled with a second hydrophobic moiety (e.g., N-alkylation with a phenylbutyl chain), this scaffold achieves nanomolar affinity (

nM). The fluorine atom modulates the lipophilicity (

Bioisosteric Mapping Diagram

Figure 2: Decision tree illustrating the bioisosteric evolution from a piperidine precursor to the optimized fluorinated pyrrolidine scaffold.

Experimental Validation: Microsomal Stability Assay

To validate the "Fluorine Effect," a comparative intrinsic clearance (

Protocol:

-

Test Compounds: 3-Benzylpyrrolidine (Control) vs. 3-(3-Fluorobenzyl)pyrrolidine (Test).

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction: Incubate compounds (1

M) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS monitoring of parent depletion.

-

Expected Result: The 3-fluoro analog should exhibit a lower slope of depletion (lower

) compared to the non-fluorinated control due to the blocking of the metabolic soft spot at the benzyl ring.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Bioisosteres in Drug Design. Elsevier. Link

-

Gilligan, P. J., et al. (2011). Structure-activity relationships of aryl- and heteroaryl-substituted 3-benzylpyrrolidines as novel, potent serotonin/norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Meyer, F., et al. (2013). Sigma receptor ligands: A patent review (2006–2012). Expert Opinion on Therapeutic Patents. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Methodological & Application

Reductive amination conditions for 3-(3-Fluorobenzyl)pyrrolidine derivatives

Application Note: Optimized Reductive Amination Protocols for the N-Functionalization of 3-(3-Fluorobenzyl)pyrrolidine Scaffolds

Executive Summary

The 3-(3-fluorobenzyl)pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing frequently in antagonists for CCR5, monoamine reuptake inhibitors, and sigma receptor ligands. Its pharmacological value lies in the metabolic stability of the fluorinated benzyl group and the vector positioning provided by the chiral pyrrolidine ring.

This guide provides validated protocols for the N-alkylation of 3-(3-fluorobenzyl)pyrrolidine via reductive amination. Unlike simple primary amines, this secondary amine scaffold presents unique steric and electronic challenges. We present three distinct methodologies tailored to substrate difficulty:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.

-

Method B (Difficult/Hindered): Titanium(IV) Isopropoxide mediated reduction for sterically encumbered or acid-sensitive ketones.

-

Method C (Green/Scale-up): Catalytic Hydrogenation for benign substrates.

Chemical Context & Mechanistic Insight

The Challenge of Secondary Amines

Reductive amination of secondary amines (like our pyrrolidine core) involves the formation of an iminium ion rather than a neutral imine. This intermediate is positively charged and electrophilic, but its formation is often the rate-determining step, particularly with hindered ketones.

-

Selectivity: The reducing agent must distinguish between the starting carbonyl (aldehyde/ketone) and the formed iminium species.[1][2]

-

Basicity: The pyrrolidine nitrogen is moderately basic (

for the conjugate acid). Free-basing the hydrochloride salt in situ is a critical first step often overlooked in failed reactions.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the critical interception point for the hydride donor.

Figure 1: Mechanistic pathway of reductive amination for secondary amines. Note that STAB is preferred because it reduces the Iminium Ion significantly faster than the Carbonyl starting material.[3]

Experimental Protocols

Pre-requisite: Free-Basing the Starting Material

Commercial 3-(3-fluorobenzyl)pyrrolidine is typically supplied as the HCl salt.

-

Protocol: Dissolve the HCl salt in DCM. Wash with 1N NaOH (1.1 equiv). Dry organic layer over

, filter, and concentrate.[4] Use the free base immediately to avoid carbonate formation from air. -

In-situ Alternative: Add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.

Method A: The "Gold Standard" (STAB)

Best for: Aldehydes (aliphatic/aromatic) and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB).[1][2]

Rationale: STAB is mild and exhibits high chemoselectivity. It does not reduce aldehydes/ketones at an appreciable rate at room temperature, minimizing the formation of alcohol side products [1].

Protocol:

-

Charge: To a reaction vial, add 3-(3-fluorobenzyl)pyrrolidine (1.0 equiv) and the Carbonyl substrate (1.1 – 1.2 equiv).

-

Solvent: Add 1,2-Dichloroethane (DCE) or THF (anhydrous). Concentration: 0.1 – 0.2 M.

-

Note: DCE is superior for solubility but THF is a greener alternative.

-

-

Acid Catalyst: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

-

Critical: For ketones, acetic acid is mandatory to catalyze iminium formation.

-

-

Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

-

Incubation: Stir at RT under Nitrogen.

-

Aldehydes: 1–4 hours.

-

Ketones: 12–24 hours.

-

-

Quench: Add saturated aqueous

. Stir for 15 mins until gas evolution ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

.[5]

Method B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones, electron-deficient anilines, or acid-sensitive substrates (e.g., acetals).

Reagent: Titanium(IV) Isopropoxide (

Rationale:

Protocol:

-

Complexation: In a dry flask under Argon, combine 3-(3-fluorobenzyl)pyrrolidine (1.0 equiv) and the Ketone (1.1 equiv).

-

Lewis Acid: Add neat Titanium(IV) Isopropoxide (1.2 – 1.5 equiv).

-

Warning:

is moisture sensitive.[7] Use a syringe.

-

-

Stirring: Stir the neat mixture (or in minimal THF if solid) at RT for 1 hour.

-

Observation: The mixture often becomes viscous.

-

-

Dilution: Dilute with absolute Ethanol or Methanol (approx. 0.5 M).

-

Reduction: Add Sodium Borohydride (

) (1.5 equiv) carefully (exothermic). -

Incubation: Stir for 2–4 hours at RT.

-

Quench (Critical Step): Add 1N NaOH or water dropwise. A white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and partition between EtOAc and water.

Decision Logic & Optimization

Use the following decision tree to select the appropriate condition for your specific derivative.

Figure 2: Protocol selection guide based on carbonyl electrophilicity and steric hindrance.

Comparative Data & Troubleshooting

Table 1: Reagent Comparison for 3-(3-Fluorobenzyl)pyrrolidine N-Alkylation

| Feature | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)4 + NaBH4 | Sodium Cyanoborohydride (NaCNBH3) |

| Reactivity | Moderate (Selective) | High (Forced conditions) | Low to Moderate |

| Toxicity | Low (Boric acid byproduct) | Low ( | High (Cyanide risk) |

| Water Tolerance | Low (Decomposes slowly) | Very Low (Hydrolyzes Ti) | High |

| Acid Sensitivity | Tolerates acid sensitive groups | Tolerates acetals/ketals | Requires pH 3-5 |

| Recommendation | Primary Choice | Secondary Choice | Avoid if possible (Safety) |

Troubleshooting Guide

-

Low Conversion (Method A):

-

Ensure the amine is free-based.

-

Add activated 4Å Molecular Sieves to the reaction mixture to sequester water (drives iminium equilibrium).

-

-

Emulsion during Workup (Method B):

-

Titanium salts can cause emulsions. Use a Celite filtration before liquid-liquid extraction. Washing the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) helps solubilize aluminum/titanium species.

-

-

Dialkylation:

-

Not possible with this substrate (it is a secondary amine), making purification simpler than primary amine functionalization.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][10] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][12] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[5] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[5] [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. designer-drug.com [designer-drug.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Controlled Conversion of 3-(3-Fluorobenzyl)pyrrolidine to its Hydrochloride Salt

[1]

Executive Summary

This application note details the procedure for converting the secondary amine 3-(3-fluorobenzyl)pyrrolidine (free base) into its stable hydrochloride salt.[1] While the free base is prone to oxidation and difficult to handle as a viscous oil, the hydrochloride salt offers superior crystallinity, shelf-stability, and water solubility, making it the preferred form for pharmacological screening and formulation.

The protocols below prioritize anhydrous conditions to prevent the formation of gummy, hygroscopic solids ("oiling out"), a common failure mode in pyrrolidine salt formation.

Chemical Context & Mechanism[2][3][4]

Reaction Logic

The reaction is a Brønsted-Lowry acid-base neutralization. The pyrrolidine nitrogen, acting as a nucleophile, accepts a proton from hydrogen chloride. The non-bonding electron pair on the nitrogen is the site of protonation.

Key Considerations:

-

Stoichiometry: A slight excess (1.05 – 1.1 eq) of HCl is used to drive the equilibrium fully to the salt form.

-

Solvent Polarity: The solvent must dissolve the non-polar free base but not the ionic salt. As the salt forms, it exceeds its solubility limit and precipitates.

Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| Formula | C | C |

| MW | 179.24 g/mol | 215.70 g/mol |

| State | Viscous Oil / Low-melting solid | Crystalline Solid |

| Solubility | DCM, EtOAc, Ether | Water, Methanol, DMSO |

Materials & Equipment

Reagents

-

Substrate: 3-(3-Fluorobenzyl)pyrrolidine (Free Base), >97% purity.[1]

-

Acid Source (Choose one):

-

Solvents: Diethyl Ether (Et

O) or Methyl tert-butyl ether (MTBE); Ethyl Acetate (EtOAc); Hexanes (for trituration).[1]

Equipment

Experimental Protocols

Protocol A: Anhydrous Precipitation (High Purity / Small Scale)

Best for <5g batches where high crystallinity is required immediately.[1]

-

Preparation: Oven-dry a 100 mL RBF and cool under a stream of dry nitrogen.

-

Dissolution: Dissolve 1.0 g (5.58 mmol) of 3-(3-Fluorobenzyl)pyrrolidine free base in 10 mL of anhydrous Diethyl Ether (or MTBE). Stir until the solution is homogenous and clear.

-

Thermal Control: Place the flask in an ice-water bath (0–4 °C). Rationale: Neutralization is exothermic. Heat can increase solubility, preventing precipitation, or cause decomposition.[1]

-

Acidification: Using a glass syringe, add 1.54 mL of 4.0 M HCl in Dioxane (6.14 mmol, 1.1 eq) dropwise over 5 minutes.

-

Observation: A white precipitate should form immediately upon contact.

-

-

Aging: Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes. This "ages" the crystal, reducing occluded solvent.

-

Isolation: Filter the solid using a sintered glass funnel under vacuum.

-

Washing: Wash the filter cake 2x with cold anhydrous ether (5 mL each) to remove excess acid and unreacted base.

-

Drying: Dry the solid in a vacuum desiccator over P

O

Protocol B: Ethyl Acetate/Hexane Method (Scale-Up Compatible)

Best for >5g batches or if the salt tends to "oil out" in ether.[1]

-

Dissolution: Dissolve the free base in Ethyl Acetate (10 volumes relative to mass).

-

Acidification: Add HCl (in Dioxane or EtOAc) dropwise at 0 °C.

-

Precipitation Induction: If the solution turns cloudy but no solid forms (or if an oil separates at the bottom):

-

Add seed crystals if available.

-

Add anhydrous Hexanes dropwise until turbidity persists.

-

Sonicate the flask for 30 seconds.

-

-

Crystallization: Store the flask at -20 °C overnight to maximize yield.

-

Filtration: Filter cold and wash with 1:1 EtOAc/Hexanes.

Troubleshooting & Optimization

The most common failure mode is "Oiling Out" —where the salt separates as a gummy liquid rather than a crystal.

| Symptom | Probable Cause | Corrective Action |

| Gummy Oil | Solvent too polar or impurities present. | Decant solvent. Triturate (grind) the oil with fresh anhydrous Ether or Hexane under sonication.[1] |

| No Precipitate | Salt is too soluble in the chosen solvent. | Concentrate solution by 50% via rotary evaporation. Add a non-polar anti-solvent (Hexane/Pentane).[1] Cool to -20°C. |

| Pink/Brown Color | Oxidation of the pyrrolidine ring. | Recrystallize from hot Isopropanol/Ethanol. Use activated charcoal if necessary. |

| Hygroscopicity | Salt absorbing atmospheric water. | Handle under nitrogen. Store in a desiccator. Perform rapid filtration. |

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and decision points.

Caption: Logical workflow for the conversion of pyrrolidine free base to HCl salt, including a feedback loop for correcting "oiling out" phenomena.

Characterization & Validation

To ensure the protocol was successful, the following analytical data must be verified:

-

H NMR (DMSO-d

-

Look for the disappearance of the broad NH signal of the free base.

-

In DMSO-d

, the ammonium protons ( -

Protons on the carbon

to the nitrogen will shift downfield (deshielding effect of the positive charge) compared to the free base.

-

-

Melting Point:

-

Expect a sharp melting point. While the specific MP for this derivative should be experimentally determined, similar 3-benzylpyrrolidine HCl salts typically melt in the range of 140°C – 170°C . A wide range (>2°C) indicates impure salt or wet product.[1]

-

-

Silver Nitrate Test (Qualitative):

-

Dissolve a small amount of product in water. Add 1 drop of AgNO

. A thick white precipitate (AgCl) confirms the presence of the chloride counterion.

-

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4] [Link][1]

- Authoritative source for salt selection logic and general prepar

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. [Link]

- Standard reference for recrystallization and purific

-

Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] [Link]

- Provides industrial context for optimizing salt forms during drug development.

-

Gupta, O. D., et al. (2014).[1] Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691.[1] [Link]

- Specific reference for the synthesis and handling of fluorobenzyl-pyrrolidine deriv

Microwave-assisted synthesis using 3-(3-Fluorobenzyl)pyrrolidine hydrochloride

An Application Guide to Microwave-Assisted Synthesis: Accelerating N-Arylation of 3-(3-Fluorobenzyl)pyrrolidine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative in modern drug discovery is the rapid and efficient synthesis of novel chemical entities. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements and improved yields compared to conventional heating methods.[1][2][3] This guide provides a comprehensive overview and a detailed protocol for the application of microwave synthesis to a key transformation in medicinal chemistry: the N-arylation of secondary amines. We focus on 3-(3-fluorobenzyl)pyrrolidine hydrochloride, a versatile building block, to demonstrate a robust protocol for palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS to accelerate their discovery workflows.

The MAOS Paradigm: A Departure from Conventional Heating

Traditional synthetic chemistry relies on conventional heating, where heat is transferred to a reaction mixture via conduction and convection from an external source. This process is often slow and inefficient, leading to thermal gradients and the formation of byproducts.[1] Microwave synthesis operates on a fundamentally different principle: direct, volumetric heating through the interaction of microwave radiation with polar molecules in the mixture.[1][3][4]

This interaction occurs via two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to intense, uniform heating.[1][2]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current. Collisions with surrounding molecules generate heat.[1]

This direct energy transfer allows for "superheating" of solvents in sealed, pressurized vessels far beyond their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[4][5][6] Consequently, reactions that might take hours or days can often be completed in minutes.[3][5] This efficiency aligns with the principles of Green Chemistry by reducing energy consumption and often minimizing solvent use.[4][5][7]

Application Focus: N-Arylation of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[8] The ability to functionalize the nitrogen atom via C-N cross-coupling reactions is therefore of paramount importance. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C(aryl)-N bonds, a transformation that has largely replaced harsher, classical methods like the Ullmann condensation for its milder conditions and broader substrate scope.[9][10][11]

Our model substrate, 3-(3-fluorobenzyl)pyrrolidine hydrochloride[12], is a secondary amine salt. The protocol must therefore utilize a base strong enough to both neutralize the hydrochloride and facilitate the catalytic cycle by deprotonating the amine-palladium complex.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This section provides a detailed, step-by-step protocol for the N-arylation of 3-(3-fluorobenzyl)pyrrolidine with 4-bromotoluene as a representative aryl halide.

Materials and Equipment

-

Microwave Reactor: A dedicated microwave synthesizer designed for chemical reactions (e.g., Anton Paar Monowave, CEM Discover, Biotage Initiator+). Domestic microwave ovens must not be used due to significant safety hazards and lack of control.[6][13]

-

Microwave Process Vial: A 10 mL vial with a corresponding snap cap or crimp top, rated for high pressure and temperature.[14]

-

Reagents:

-

3-(3-Fluorobenzyl)pyrrolidine hydrochloride

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

-

Solvent: Anhydrous 1,4-Dioxane

-

Equipment: Magnetic stir bar, analytical balance, syringes, needles, inert gas supply (Argon or Nitrogen).

Reagent Preparation

The following table outlines the quantities for a representative reaction.

| Component | M.W. | Equivalents | Amount (mmol) | Mass/Volume |

| 3-(3-Fluorobenzyl)pyrrolidine HCl | 215.70 | 1.2 | 0.60 | 129.4 mg |

| 4-Bromotoluene | 171.04 | 1.0 | 0.50 | 85.5 mg (60 µL) |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.01 | 2.2 mg |

| X-Phos | 476.65 | 0.04 | 0.02 | 9.5 mg |

| NaOtBu | 96.10 | 2.5 | 1.25 | 120.1 mg |

| 1,4-Dioxane | 88.11 | - | - | 5.0 mL |

General Experimental Workflow

The overall process from preparation to analysis is summarized in the following diagram.

Caption: General workflow for microwave-assisted N-arylation.

Step-by-Step Procedure

-

Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add Pd(OAc)₂ (2.2 mg), X-Phos (9.5 mg), sodium tert-butoxide (120.1 mg), and 3-(3-fluorobenzyl)pyrrolidine hydrochloride (129.4 mg).

-

Rationale: Adding solids first prevents them from clinging to the vial walls. NaOtBu is a strong, non-nucleophilic base suitable for both neutralizing the HCl salt and facilitating the catalytic cycle.[11][15] X-Phos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the active Pd(0) catalyst.[16]

-

-

Solvent and Substrate Addition: Add 4-bromotoluene (60 µL) followed by anhydrous 1,4-dioxane (5.0 mL).

-

Inerting: Securely seal the vial with a cap. Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

-

Rationale: The Pd(0) catalytic species and phosphine ligands are sensitive to oxygen, and their degradation can lead to catalyst deactivation and lower yields.[15]

-

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to heat to 120 °C for 15 minutes with magnetic stirring. Use a power setting that allows for rapid heating without overshooting the target temperature (e.g., max power of 150 W).

-

Cooling: After the irradiation is complete, the vial must be cooled to a safe temperature (below 50 °C) using the instrument's compressed air cooling system before it is handled.[14]

-

Caution: The vial is under significant pressure (7-15 bar) at high temperatures. Never attempt to open a hot vial.[14]

-

-

Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a small plug of celite or silica gel to remove the palladium catalyst and inorganic salts. Rinse the plug with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

The Catalytic Cycle and Optimization

The success of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle. Microwave energy accelerates each step of this process.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive Catalyst | Ensure an inert atmosphere was maintained. Use a pre-catalyst or ensure Pd(II) is properly reduced in situ.[15] |

| 2. Incorrect Base | The base may be too weak or sterically hindered. For less reactive aryl chlorides, a stronger base like LHMDS might be needed.[15] | |

| 3. Poor Solvent Choice | Solvent polarity affects microwave absorption and reagent solubility. Screen other solvents like toluene or t-amyl alcohol. | |

| Side Product Formation | 1. Hydrodehalogenation | This can occur if water is present or via β-hydride elimination. Ensure anhydrous conditions.[10] |

| 2. Homocoupling of Aryl Halide | Often occurs at very high temperatures. Consider reducing the reaction temperature by 10-20 °C. | |

| Incomplete Conversion | 1. Insufficient Reaction Time/Temp | Increase the reaction time in 5-minute increments or the temperature in 10 °C increments. The "10-degree rule" suggests a doubling of reaction rate for every 10 °C increase.[4] |

| 2. Catalyst Deactivation | The catalyst may have degraded. Consider using a more robust ligand or slightly increasing the catalyst loading.[15] |

Safety: The First Priority

Microwave synthesis is a powerful tool, but it requires strict adherence to safety protocols.

-

Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. They are built to withstand high pressures and corrosive materials and have essential safety interlocks and monitoring systems.[13][17]

-

Pressure and Temperature Limits: Be aware of the pressure and temperature limits of the reaction vials. Highly exothermic reactions or reactions that generate gas (e.g., from decomposition) can lead to over-pressurization and vessel failure.[13][14]

-

Solvent Stability: Be aware of the stability of reagents and solvents at high temperatures. Some may decompose, leading to unexpected pressure increases or hazardous byproducts.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a well-ventilated fume hood.[13]

Conclusion

Microwave-assisted organic synthesis provides a robust, efficient, and scalable method for accelerating chemical reactions critical to the drug discovery process. As demonstrated with the Buchwald-Hartwig N-arylation of 3-(3-fluorobenzyl)pyrrolidine, MAOS can dramatically reduce reaction times from hours to minutes while maintaining or improving chemical yields. By understanding the principles of microwave heating and adhering to established protocols and safety measures, researchers can confidently integrate this technology to enhance their synthetic productivity and expand accessible chemical space.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. [Link]

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PubMed. [Link]

-

PART - 1 INTRODUCTION. BS Publications. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

-

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions. University of Alabama Libraries. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ACS Publications. [Link]

-

Microwave Synthesis. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Heck Arylations of Non-Activated N-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates. SciELO. [Link]

-

Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Semantic Scholar. [Link]

-

Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. PMC. [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The impact of microwave synthesis on drug discovery. Nature. [Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bspublications.net [bspublications.net]

- 6. Microwave Synthesis [organic-chemistry.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. 1203682-96-5 Cas No. | 3-(3-Fluorobenzyl)pyrrolidine hydrochloride | Matrix Scientific [matrixscientific.com]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]